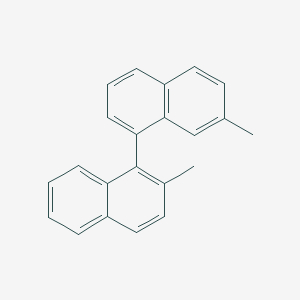
1,1'-Binaphthalene, 2,7'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,7’-dimethyl- is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2 and 7 positions on the naphthalene rings. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 2,7’-dimethyl- typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 2,7-dibromonaphthalene is reacted with a suitable boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 1,1’-Binaphthalene, 2,7’-dimethyl- may involve large-scale coupling reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-Binaphthalene, 2,7’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1,1’-Binaphthalene, 2,7’-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,7’-dimethyl- involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved include the formation of stable complexes with transition metals, which then participate in catalytic cycles to promote reactions such as hydrogenation, cross-coupling, and oxidation .
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthalene, 2,2’-dimethyl-: Another dimethyl derivative with methyl groups at the 2 and 2’ positions.
1,1’-Binaphthalene, 3,3’-dimethyl-: A derivative with methyl groups at the 3 and 3’ positions.
1,1’-Binaphthalene, 4,4’-dimethyl-: A derivative with methyl groups at the 4 and 4’ positions.
Uniqueness
1,1’-Binaphthalene, 2,7’-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to act as a ligand in catalytic processes and its interactions with other molecules in biological and industrial applications .
Properties
CAS No. |
165256-40-6 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3 |
InChI Key |
BBSSUOFNQSXDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
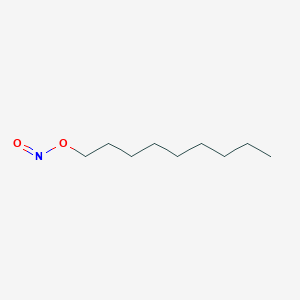
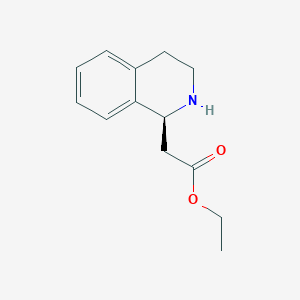
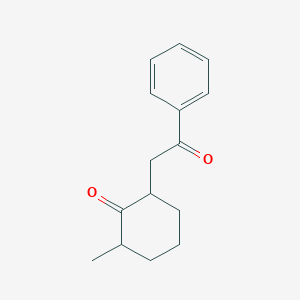
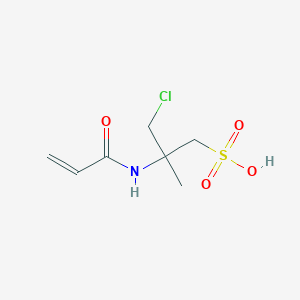
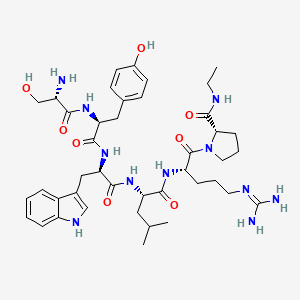
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
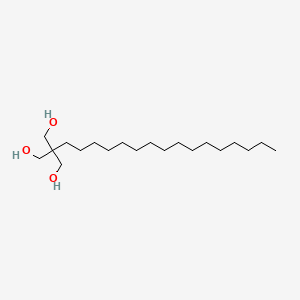
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
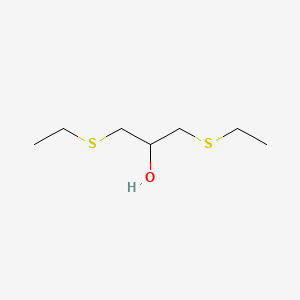

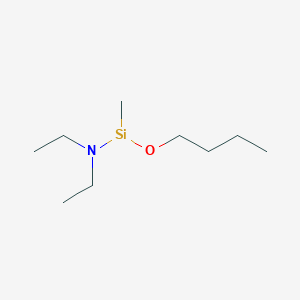
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
